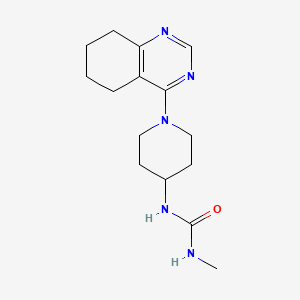
1-Methyl-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)urea is a useful research compound. Its molecular formula is C15H23N5O and its molecular weight is 289.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications in Cancer and CNS Disorders
Research on tetrahydroisoquinoline (THIQ) derivatives, which are structurally related to the specified compound, has unveiled their potential in therapeutic applications, particularly in cancer and central nervous system (CNS) disorders. Singh and Shah (2017) highlighted the US FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas, marking a significant milestone in anticancer drug discovery. THIQ derivatives have also shown promise in treating various infectious diseases, including malaria, tuberculosis, and HIV infection, underscoring their versatility in drug discovery for cancer and CNS ailments (Singh & Shah, 2017).
Chemokine Receptor Antagonism
Willems and IJzerman (2009) reviewed the structure-activity relationships of small molecule chemokine CCR3 antagonists, including bipiperidine and piperazine derivatives, which are related to the chemical structure of interest. These antagonists, particularly the (N-ureidoalkyl)benzylpiperidines, have been well-studied for their high affinity and potential to effectively inhibit intracellular calcium mobilization and eosinophil chemotaxis induced by CCR3 agonist ligands in vitro. This suggests potential applications in treating allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis (Willems & IJzerman, 2009).
Environmental and Agricultural Applications
The review by Alexander and Helm (1990) on ureaform (UF), a condensation product of urea and formaldehyde, discusses its use as a slow-release nitrogen fertilizer. The degradation of UF in soil is influenced by microbial activity, temperature, and soil biological fertility, offering insights into the potential agricultural applications of urea-derived compounds (Alexander & Helm, 1990).
Urea in Hydrogen Carrier and Energy Supply
Rollinson et al. (2011) explored the feasibility of using urea as a hydrogen carrier for fuel cells, considering its cheap availability, non-toxic nature, and ease of transport and storage. This perspective suggests urea's potential in contributing to a sustainable hydrogen supply for energy, highlighting the readiness of the existing urea production infrastructure for rapid implementation (Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-methyl-3-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-16-15(21)19-11-6-8-20(9-7-11)14-12-4-2-3-5-13(12)17-10-18-14/h10-11H,2-9H2,1H3,(H2,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCHNSYVJGHDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCN(CC1)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

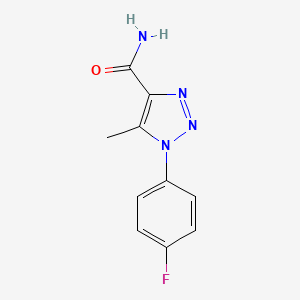
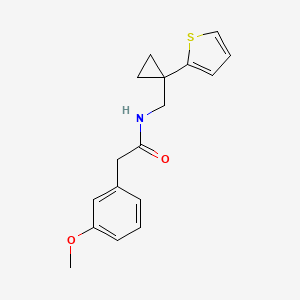
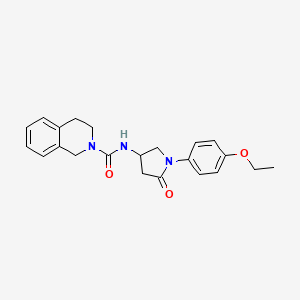

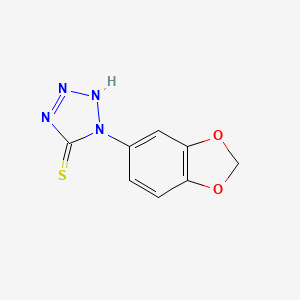
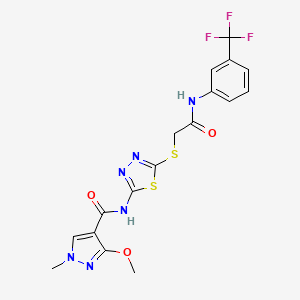

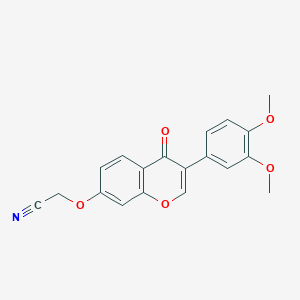
![3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2708160.png)
![6-Bromo-2-methoxybenzo[d]thiazole](/img/structure/B2708161.png)

![5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2708163.png)
![2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2708164.png)
